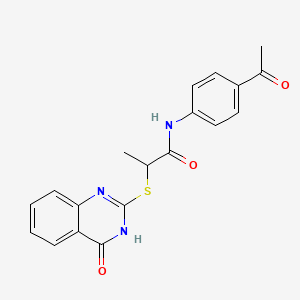
N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide, with the CAS number 1024414-31-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C19H17N3O3S, with a molecular weight of 367.4 g/mol. The structure features a quinazoline moiety, which is known for its diverse biological activities.
Structural Characteristics
- Molecular Weight : 367.4 g/mol
- Functional Groups : Amide, ketone, and thioether functionalities.
Antimicrobial Activity
Research indicates that compounds containing quinazoline derivatives exhibit significant antimicrobial properties. For instance, derivatives of 2-mercapto-3-phenylquinazolin-4-one have shown antibacterial activity against various pathogens . The presence of the thioether group in this compound may enhance its interaction with microbial targets.
Antitumor Activity
Several studies have highlighted the antitumor potential of quinazoline derivatives. For example, compounds derived from 2-mercaptoquinazolin have demonstrated cytotoxic effects against cancer cell lines . This suggests that this compound may also possess similar properties, warranting further investigation.
Anticonvulsant Activity
The anticonvulsant properties of quinazoline derivatives have been documented in various studies. The structural similarities of this compound to known anticonvulsants suggest potential efficacy in seizure management .
Lipid Metabolism Effects
Some studies have explored the influence of quinazoline derivatives on lipid metabolism, particularly their ability to increase HDL cholesterol levels. This property could be beneficial in managing cardiovascular diseases .
Research Findings and Case Studies
A review of literature reveals several case studies and experimental findings relevant to the biological activity of this compound:
| Study | Findings |
|---|---|
| El-Azab et al., 2013 | Demonstrated anticonvulsant activity in related compounds. |
| Godhani et al., 2016 | Reported antimicrobial effects of quinazoline derivatives. |
| Al-Suwaidan et al., 2016 | Highlighted antitumor activity in similar structures. |
Synthesis Pathway
The synthesis of this compound typically involves the reaction of 2-mercaptoquinazolin with an acetic anhydride derivative . This reaction pathway is crucial for obtaining the desired biological activity associated with the compound.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-11(23)13-7-9-14(10-8-13)20-17(24)12(2)26-19-21-16-6-4-3-5-15(16)18(25)22-19/h3-10,12H,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTOEUOOYUCRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














